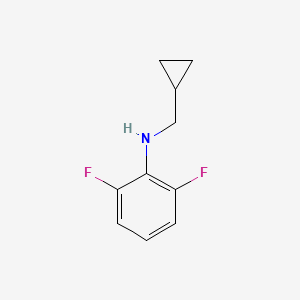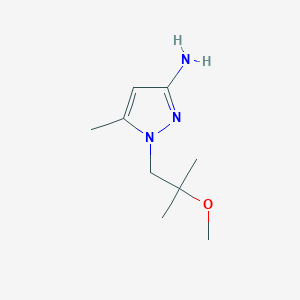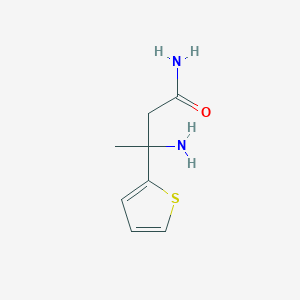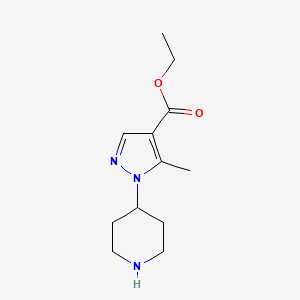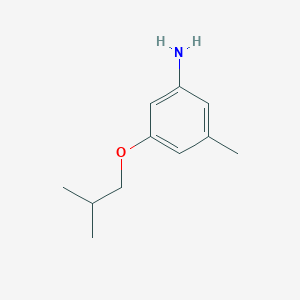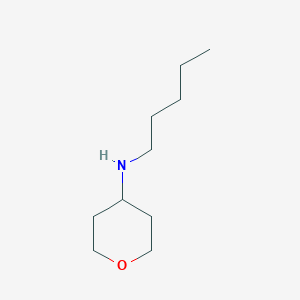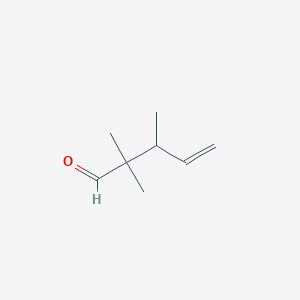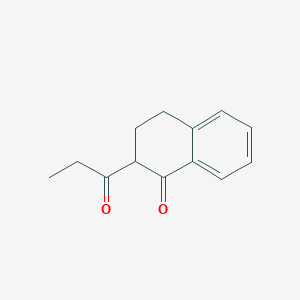
(1,4-Dimethyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,4-Dimethyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol is a chemical compound with the molecular formula C₉H₁₂N₄O and a molecular weight of 192.22 g/mol . This compound features two pyrazole rings, which are five-membered heterocyclic structures containing nitrogen atoms. The presence of these rings imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the synthetic routes for (1,4-Dimethyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol involves the reduction of ethyl 1,4-dimethyl-1H-pyrazole-5-carboxylate using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) at room temperature. The reaction is typically stirred for about 2 hours to ensure complete reduction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing safety measures to handle reactive chemicals like LiAlH₄.
Analyse Chemischer Reaktionen
Types of Reactions
(1,4-Dimethyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be further reduced to modify the pyrazole rings.
Substitution: The hydrogen atoms on the pyrazole rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or LiAlH₄ are typically employed.
Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the pyrazole rings.
Wissenschaftliche Forschungsanwendungen
(1,4-Dimethyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1,4-Dimethyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol involves its interaction with molecular targets through its pyrazole rings. These interactions can affect various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, the compound may bind to enzymes or receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Dimethyl-1H-pyrazol-5-yl)methanol
- 1,4-Dimethyl-1H-indol-5-yl diethylcarbamate
Uniqueness
What sets (1,4-Dimethyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol apart is the presence of two pyrazole rings, which can engage in diverse chemical reactions and interactions. This dual-ring structure provides a versatile platform for various scientific applications, making it a valuable compound in research and industry .
Eigenschaften
Molekularformel |
C9H12N4O |
|---|---|
Molekulargewicht |
192.22 g/mol |
IUPAC-Name |
(2,4-dimethylpyrazol-3-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C9H12N4O/c1-6-3-12-13(2)8(6)9(14)7-4-10-11-5-7/h3-5,9,14H,1-2H3,(H,10,11) |
InChI-Schlüssel |
XJBCCUGHWWUDSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(N=C1)C)C(C2=CNN=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


